E3 Ligase Ligand-linker Conjugate 87

Description

Evolution of Targeted Protein Degradation as a Chemical Biology Modality

Targeted protein degradation has emerged as a transformative approach in chemical biology and drug discovery. google.comucsf.edursc.org Unlike traditional small-molecule inhibitors that block the function of a protein, targeted protein degradation aims to eliminate the protein from the cell entirely. dundee.ac.ukresearchgate.net This concept has evolved significantly from its early beginnings, with the development of various chemical modalities designed to hijack the cell's natural protein disposal machinery. nih.govnih.gov The ability to remove a target protein offers several advantages, including the potential to address proteins previously considered "undruggable" and to overcome resistance mechanisms associated with inhibitors. dundee.ac.uknih.gov

Fundamental Mechanism of PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.govyoutube.com This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. nih.govresearchgate.net The target protein becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. nih.govresearchgate.netresearchgate.net A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. dundee.ac.ukresearchgate.net

Defining the E3 Ubiquitin Ligase Ligand-Linker Conjugate as a Core Component of PROTAC Architecture

The architecture of a PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.govnih.govnih.govnih.gov The E3 ubiquitin ligase ligand-linker conjugate is therefore a fundamental building block of a PROTAC. targetmol.comcreative-biolabs.com The choice of the E3 ligase ligand determines which of the over 600 E3 ligases in the human genome is hijacked. biologyinsights.combldpharm.com The linker is not merely a spacer but plays a critical role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The properties of the E3 ligase ligand-linker conjugate, including the choice of E3 ligase and the nature of the linker, significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC. frontiersin.org

Structure

2D Structure

3D Structure

Properties

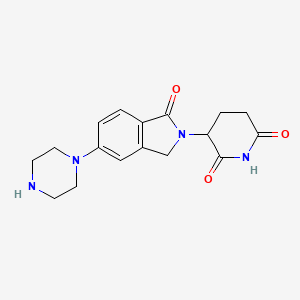

Molecular Formula |

C17H20N4O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23) |

InChI Key |

YTKVMOBHMCOGHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4 |

Origin of Product |

United States |

Structural Modalities of E3 Ubiquitin Ligase Ligand Linker Conjugates

E3 Ubiquitin Ligase Recruitment Moieties

The choice of E3 ubiquitin ligase to recruit is a critical aspect of designing effective ligand-linker conjugates. Out of the more than 600 E3 ligases encoded in the human genome, only a handful have been extensively utilized for targeted protein degradation. nih.govmdpi.com The selection of an E3 ligase is often dictated by its cellular abundance, tissue-specific expression, and the availability of potent and "drug-like" small molecule ligands.

Cereblon (CRBN) Ligand Scaffolds

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has become one of the most widely recruited E3 ligases in the development of protein degraders. nih.govnih.gov Ligands for CRBN are typically derived from the thalidomide (B1683933) class of immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide (B1683931). nih.govresearchgate.net These molecules bind to CRBN and modulate its substrate specificity. The glutarimide (B196013) moiety of these compounds is essential for CRBN binding, while modifications to the phthalimide (B116566) portion provide points for linker attachment without disrupting the interaction with CRBN. researchgate.net

| CRBN Ligand Scaffold | Parent Compound | Key Structural Feature for Binding | Common Linker Attachment Point |

| Pomalidomide-based | Pomalidomide | Glutarimide ring | Phthalimide ring system |

| Lenalidomide-based | Lenalidomide | Glutarimide ring | Phthalimide ring system |

| Thalidomide-based | Thalidomide | Glutarimide ring | Phthalimide ring system |

Von Hippel-Lindau (VHL) Ligand Scaffolds

The Von Hippel-Lindau (VHL) E3 ligase complex is another cornerstone of targeted protein degradation. nih.govacs.org Small molecule ligands for VHL are often based on the endogenous peptide sequence of hypoxia-inducible factor 1α (HIF-1α), which is a natural substrate of VHL. nih.gov A key interaction is the binding of a hydroxyproline (B1673980) residue in HIF-1α to a specific pocket in VHL. nih.gov Synthetic small molecule mimetics of this interaction have been developed, often featuring a central hydroxyproline or a similar motif. acs.org These VHL ligands provide multiple exit vectors for linker attachment, allowing for considerable flexibility in the design of the final conjugate.

| VHL Ligand Scaffold | Basis of Design | Key Structural Feature for Binding | Common Linker Attachment Points |

| (S,R,S)-AHPC-based | HIF-1α peptide mimic | Hydroxyproline-like moiety | Amide bond, phenolic group, benzylic position |

| VH032 and derivatives | Synthetic small molecule | Hydroxyproline mimetic | Various positions on the scaffold |

Inhibitor of Apoptosis Protein (IAP) Ligand Scaffolds

The inhibitor of apoptosis proteins (IAPs) represent a family of E3 ligases that can also be recruited for targeted protein degradation. nih.gov Ligands for IAPs are often developed from antagonists of the IAP-caspase interaction. These small molecules mimic the N-terminal sequence of the pro-apoptotic protein SMAC/DIABLO. nih.gov The development of potent, non-peptidic IAP ligands has expanded the repertoire of E3 ligases available for this technology.

| IAP Ligand Scaffold | Basis of Design | Key Structural Feature for Binding |

| Bestatin-based | Peptidomimetic | Mimics SMAC/DIABLO N-terminus |

| LCL161 and derivatives | Non-peptidic SMAC mimetics | Specific pharmacophore for BIR domain binding |

MDM2 Ligand Scaffolds

Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that plays a crucial role in regulating the tumor suppressor protein p53. nih.gov Small molecule inhibitors that disrupt the MDM2-p53 interaction have been repurposed as MDM2-recruiting ligands for targeted protein degradation. nih.govyoutube.com The Nutlin family of compounds are well-characterized MDM2 inhibitors that bind to the p53-binding pocket of MDM2 and serve as effective handles for PROTAC design. nih.gov

| MDM2 Ligand Scaffold | Parent Compound | Mechanism of Action |

| Nutlin-based | Nutlin-3a | Binds to the p53-binding pocket of MDM2 |

Exploration of Emerging E3 Ubiquitin Ligase Binders

The expansion of the E3 ligase toolbox is an active area of research, with the goal of overcoming potential resistance mechanisms and enabling tissue-specific protein degradation. nih.govacs.org Researchers are exploring various strategies to identify ligands for novel E3 ligases. These approaches include fragment-based screening, high-throughput screening of compound libraries, and computational modeling. acs.org The discovery of ligands for E3 ligases such as RNF4 and RNF114 is paving the way for the next generation of protein degraders with potentially improved properties and a broader therapeutic reach. acs.org

Linker Chemistries and Architectures

Common linker chemistries include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units, which allow for systematic variation in length. nih.govprecisepeg.com More rigid linkers, incorporating aromatic rings, cycloalkanes, or spirocyclic motifs, can help to pre-organize the molecule into a bioactive conformation and improve selectivity. precisepeg.com The choice of linker chemistry and its attachment vector to the E3 ligase ligand is a crucial optimization parameter in the design of potent and selective protein degraders. nih.gov

| Linker Type | Common Building Blocks | Key Properties |

| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) | Allows for conformational flexibility, can be easily varied in length. |

| Rigid Linkers | Aromatic rings (e.g., benzene), Cycloalkanes (e.g., piperidine, piperazine) | Provides structural pre-organization, can enhance binding affinity and selectivity. |

| Hybrid Linkers | Combinations of flexible and rigid elements | Aims to balance flexibility with conformational constraint. |

Alkyl Linkers

Alkyl linkers are a common type of linker used in the design of PROTACs. They are composed of a chain of carbon atoms and can vary in length. These linkers are generally hydrophobic and can influence the solubility and cell permeability of the PROTAC molecule. The length and rigidity of the alkyl chain are important parameters that can affect the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and pharmacokinetic properties of PROTACs. jenkemusa.combroadpharm.com These linkers consist of repeating ethylene (B1197577) glycol units. The inclusion of PEG chains can increase the hydrophilicity of the molecule, which may enhance its solubility in aqueous environments and reduce non-specific binding. broadpharm.com Various E3 ligase ligand-linker conjugates incorporating PEG linkers of different lengths are commercially available for the synthesis of PROTACs. glpbio.comadooq.commedchemexpress.com

Heteroaryl and Other Novel Linker Scaffolds

To further optimize PROTAC properties, researchers have explored the use of more complex linker structures, including those containing heteroaryl rings. These rigid scaffolds can provide better control over the spatial orientation of the two ligands, which can be crucial for effective ternary complex formation. Other novel linker designs may incorporate different functional groups to fine-tune the physicochemical properties of the PROTAC.

Impact of Linker Length and Composition on Ternary Complex Formation

The length and chemical composition of the linker play a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively, allowing for productive ubiquitination of the target. If the linker is too short or too long, it may prevent the proper orientation of the two proteins, leading to reduced degradation efficiency. The composition of the linker, such as the presence of alkyl chains, PEG units, or rigid aromatic groups, also influences the conformation of the PROTAC and its ability to induce a cooperative ternary complex.

Synthetic Strategies for E3 Ubiquitin Ligase Ligand Linker Conjugates

Convergent Synthesis Approaches for Heterobifunctional Molecules

Convergent synthesis is a highly favored strategy for the assembly of complex molecules like PROTACs. This approach involves the independent synthesis of the key building blocks—the POI ligand, the E3 ligase ligand, and the linker—which are then combined in the final stages. This method offers significant advantages over a linear synthesis, where the molecule is built step-by-step.

Key benefits of a convergent approach include:

Modularity and Flexibility: It allows for the creation of libraries of PROTACs by mixing and matching different POI ligands, E3 ligase ligands, and linkers. This modularity is crucial for optimizing the structure-activity relationship (SAR) of a PROTAC, as the ideal combination of the three components is often discovered empirically.

Simplified Purification: The intermediates in a convergent synthesis are smaller and less complex than those in a linear synthesis, which can simplify purification processes at each step.

A common convergent strategy involves synthesizing the E3 ligase ligand and the POI ligand with reactive handles that are complementary to functional groups on a bifunctional linker. The final assembly often relies on robust and high-yielding coupling reactions. nih.gov

Functionalization of E3 Ligase Ligands for Linker Attachment

A critical step in PROTAC synthesis is the derivatization of the E3 ligase ligand to incorporate a chemical handle for linker attachment. This functionalization must be at a position on the ligand that does not significantly disrupt its binding affinity for the E3 ligase. The choice of the attachment point, or "exit vector," is crucial for the proper formation of the ternary complex (POI-PROTAC-E3 ligase). nih.govexplorationpub.com

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov

Cereblon (CRBN) Ligands: Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide. nih.gov For instance, pomalidomide can be functionalized at the C4 position of the phthalimide (B116566) ring via a nucleophilic aromatic substitution (SNAr) reaction with an amine-terminated linker. nih.gov Another common strategy involves using 4-fluorothalidomide, where the fluorine atom can be displaced by a nucleophilic linker. The synthesis of lenalidomide-based conjugates often starts from methyl 2-(bromomethyl)-benzoates, which are then coupled with a linker. nih.gov

Von Hippel-Lindau (VHL) Ligands: Small molecule VHL ligands are based on the endogenous hypoxia-inducible factor 1-alpha (HIF-1α) peptide. A common synthetic handle is the hydroxyl group of a hydroxyproline (B1673980) residue within the VHL ligand. This hydroxyl group can be alkylated with a linker containing a good leaving group, such as a halide. acs.org The synthesis of these ligands has been optimized to allow for the production of key building blocks, such as (S,R,S)-AHPC-based structures, which can then be readily conjugated to various linkers. researchgate.netglpbio.com

The table below summarizes common functionalization strategies for CRBN and VHL ligands.

| E3 Ligase Ligand | Parent Compound | Common Functionalization Site | Reaction Type for Linker Attachment |

| Cereblon (CRBN) | Pomalidomide | C4 of phthalimide ring | Nucleophilic Aromatic Substitution (SNAr) |

| Thalidomide | C4 or C5 of phthalimide ring | SNAr or other coupling reactions | |

| von Hippel-Lindau (VHL) | (S,R,S)-AHPC derivative | Secondary hydroxyl group | Alkylation |

This table provides a generalized overview of common strategies.

Synthesis of Specific E3 Ubiquitin Ligase Ligand-Linker Conjugates (e.g., E3 Ligase Ligand-linker Conjugate 87 as a Representative Example)

While the specific synthetic route for a compound designated "this compound" is not available in peer-reviewed literature, as this identifier likely corresponds to a commercial product number, we can examine the synthesis of a representative and structurally defined VHL ligand-linker conjugate. A well-documented example is the synthesis of a VHL ligand conjugated to a linker terminating in an alkyne, making it ready for a CuAAC click reaction. An example of such a conjugate is VHL Ligand-Linker Conjugate 17 . medchemexpress.com

The synthesis of this type of conjugate typically follows a modular and convergent pathway:

Synthesis of the Core VHL Ligand: The synthesis starts with the construction of the core VHL ligand, often based on the (S,R,S)-AHPC scaffold. This involves multiple steps, including the stereoselective formation of the hydroxyproline ring and coupling with tert-leucine derivatives. researchgate.net

Linker Attachment: A bifunctional linker is then introduced. For VHL ligands, this is commonly achieved by alkylating the secondary hydroxyl group. In the case of VHL Ligand-Linker Conjugate 17, a linker containing a terminal alkyne group is attached. This step is crucial and reaction conditions must be carefully controlled to ensure selective alkylation without side reactions.

Final Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps to yield the desired E3 ligase ligand-linker conjugate. Purification is typically performed using chromatographic techniques to ensure high purity.

The resulting conjugate, VHL Ligand-Linker Conjugate 17, incorporates the VHL-binding moiety and a terminal alkyne functional group, making it a versatile building block for the rapid synthesis of PROTAC libraries via CuAAC. medchemexpress.com This strategy allows researchers to efficiently couple this VHL ligand-linker conjugate with a variety of azide-functionalized POI ligands to explore structure-activity relationships.

Mechanistic Investigations of E3 Ubiquitin Ligase Ligand Linker Conjugate Engagement in Ternary Complex Formation

Thermodynamic and Kinetic Characterization of Ternary Complex Assembly

The assembly of the POI-PROTAC-E3 ligase ternary complex is a dynamic process governed by specific thermodynamic and kinetic parameters. For the VHL-based PROTAC MZ1 and its target protein BRD4, extensive biophysical studies have elucidated the energetics and rates of ternary complex formation and dissociation.

A key thermodynamic parameter in ternary complex formation is cooperativity (α), which quantifies how the binding of one protein to the PROTAC affects the binding of the second protein. A cooperativity value greater than one indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually. nih.gov Conversely, a value less than one signifies negative cooperativity, and a value of one indicates no cooperativity.

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been instrumental in characterizing the thermodynamics and kinetics of the VCB:MZ1:BRD4BD2 ternary complex, where VCB represents the VHL-Elongin C-Elongin B complex and BRD4BD2 is the second bromodomain of BRD4. nih.govbiorxiv.org These studies have revealed that MZ1 induces a highly cooperative ternary complex with VHL and BRD4BD2. nih.govnih.govbiorxiv.org The cooperativity for the VCB:MZ1:BRD4BD2 complex has been measured to be approximately 22. nih.gov This positive cooperativity is a result of favorable protein-protein interactions (PPIs) induced by MZ1. nih.gov

The kinetic stability of the ternary complex is another crucial factor. SPR measurements have determined the dissociation rate constant (koff) and the half-life (t1/2) of the complex. The VCB:MZ1:BRD4BD2 complex exhibits slow dissociation kinetics, with a koff of 0.006 s-1 and a long half-life of 130 seconds, indicating a stable complex. nih.gov In contrast, the ternary complex formed with the first bromodomain of BRD4 (BRD4BD1) shows much faster dissociation kinetics and a shorter half-life. biorxiv.org

Table 1: Thermodynamic and Kinetic Parameters for MZ1-Induced Ternary Complexes

| Ternary Complex | Cooperativity (α) | k_off (s⁻¹) | Half-life (t₁/₂) (s) |

|---|---|---|---|

| VCB:MZ1:BRD4BD2 | 22 | 0.006 | 130 |

| VCB:MZ1:BRD2BD2 | >1 | - | ~70 |

| VCB:MZ1:BRD3BD2 | >1 | - | ~6 |

| VCB:MZ1:BRD4BD1 | ~1 | Fast | <1 |

Data compiled from multiple sources. biorxiv.orgnih.gov

Role of E3 Ubiquitin Ligase Ligand-Linker Conjugates in Induced Proximity

PROTACs, by their bifunctional nature, act as molecular bridges, inducing proximity between the target protein and the E3 ligase. nih.gov This induced proximity is not merely a passive tethering; the ligand-linker conjugate actively facilitates the formation of a competent ternary complex. youtube.com The linker component of the PROTAC plays a critical role in this process, influencing the stability, conformation, and ultimately, the degradation efficiency of the ternary complex. nih.gov

The crystal structure of the VCB:MZ1:BRD4BD2 ternary complex reveals that MZ1 folds into a specific conformation that allows for the formation of new, favorable intermolecular interactions between VHL and BRD4. nih.govnih.gov These de novo contacts, which are not present in the absence of the PROTAC, are a key feature of induced proximity and contribute significantly to the stability and cooperativity of the ternary complex. nih.govyoutube.com The linker itself can also participate in these interactions, further stabilizing the complex. nih.gov

The length and composition of the linker are crucial determinants of the geometry of the ternary complex. nih.gov An optimal linker length and flexibility are required to allow the E3 ligase and the target protein to adopt a productive orientation for ubiquitination. nih.gov For instance, the polyethylene (B3416737) glycol (PEG) linker in MZ1 provides the necessary flexibility for the formation of a stable and cooperative complex between VHL and BRD4BD2. nih.govyoutube.com

Conformational Dynamics within the PROTAC-E3 Ligase-POI Ternary Complex

The ternary complex is not a static entity but rather a dynamic ensemble of conformations. nih.govelifesciences.org Computational modeling and experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have provided insights into the conformational flexibility of these complexes. acs.org

Molecular dynamics simulations have shown that the linker of the PROTAC can explore a range of conformations, which in turn influences the relative orientation of the E3 ligase and the target protein. acs.orgchemrxiv.org The conformational landscape of the ternary complex can be influenced by the length and rigidity of the linker. nih.gov For example, a shorter linker may restrict the conformational freedom of the complex, potentially leading to a less optimal orientation for ubiquitination. chemrxiv.org

The crystal structure of the VCB:MZ1:BRD4BD2 complex shows a well-defined, compact "bowl-shaped" interface, with MZ1 nestled within. nih.govnih.govnih.gov However, even in this seemingly stable complex, there is a degree of inherent flexibility. acs.org This dynamic nature is thought to be important for the catalytic cycle of ubiquitination, allowing for the recruitment of the E2 ubiquitin-conjugating enzyme and the subsequent transfer of ubiquitin to the target protein. elifesciences.org

Factors Influencing Ubiquitination Efficiency Mediated by the Conjugate

The ultimate goal of ternary complex formation is the efficient ubiquitination of the target protein. Several factors related to the E3 ligase ligand-linker conjugate and the resulting ternary complex influence this process.

The stability of the ternary complex is a major determinant of ubiquitination efficiency. nih.gov A more stable complex, as indicated by a higher cooperativity and a longer half-life, generally leads to more efficient degradation. nih.govnih.gov The enhanced stability of the VCB:MZ1:BRD4BD2 complex compared to that with other BET bromodomains is believed to be a key reason for the selective degradation of BRD4 by MZ1. nih.govnih.gov

The specific orientation of the target protein within the ternary complex is also critical. nih.gov The PROTAC must position the target protein in such a way that its surface-exposed lysine (B10760008) residues are accessible to the E2 enzyme recruited by the E3 ligase. nih.govnih.gov A productive orientation facilitates the efficient transfer of ubiquitin.

Furthermore, the choice of the E3 ligase itself can impact degradation specificity and efficiency. nih.gov VHL and Cereblon (CRBN) are two of the most commonly used E3 ligases in PROTAC design, and they can exhibit different degradation profiles for the same target protein. nih.govnih.gov The expression levels of the E3 ligase in a particular cell type can also influence the efficacy of a given PROTAC. nih.gov For instance, the anticancer effects of MZ1 in acute myeloid leukemia cell lines are dependent on the expression of VHL. nih.gov

Rational Design Principles and Optimization of E3 Ubiquitin Ligase Ligand Linker Conjugates for Enhanced Degradation

Influence of Ligand-Linker Conjugate Stereochemistry on Activity

For VHL-based ligands, which are derived from a hydroxyproline (B1673980) scaffold, the stereochemistry at multiple chiral centers is crucial for high-affinity binding to the VHL protein. Studies have demonstrated that even subtle changes in the stereochemistry of the VHL ligand can lead to a significant loss of binding affinity and, consequently, a reduction in the degradation activity of the PROTAC. Similarly, for CRBN ligands like thalidomide (B1683933) and its analogs, the stereochemistry of the glutarimide (B196013) moiety can influence binding and subsequent degradation activity.

Computational Approaches for Predicting Conjugate Efficacy and Ternary Complex Stability

Computational modeling has emerged as an invaluable tool in the rational design of E3 ligase ligand-linker conjugates and the prediction of their efficacy. Various computational approaches are employed to understand the interactions between the PROTAC, the target protein, and the E3 ligase.

Molecular Docking: This technique is used to predict the binding mode of the E3 ligase ligand to its target protein. It helps in identifying key interactions and guiding the design of more potent ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ternary complex over time. These simulations can help to assess the stability of the complex and identify favorable conformations for ubiquitin transfer.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to quantitatively predict the binding affinity of a ligand for its target and the stability of the ternary complex. These calculations can aid in prioritizing the synthesis of the most promising conjugate candidates.

Table 2: Computational Tools in E3 Ligase Ligand-Linker Conjugate Design

| Computational Method | Application in Conjugate Design |

| Homology Modeling | Building 3D models of E3 ligases or target proteins when experimental structures are unavailable. |

| Structure-Based Drug Design | Designing novel E3 ligase ligands with improved affinity and selectivity based on the 3D structure of the binding pocket. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate the chemical structure of conjugates with their biological activity. |

This table provides a general overview of computational methods and does not refer to a specific numbered conjugate.

Strategies for Modulating E3 Ligase Selectivity through Conjugate Design

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for PROTAC technology. A key challenge and area of active research is the development of strategies to modulate E3 ligase selectivity through the design of the ligand-linker conjugate.

One approach to achieving selectivity is to design ligands that are highly specific for a particular E3 ligase. This involves exploiting unique features of the ligand-binding pocket of the target E3 ligase. Another strategy involves the linker. The linker can influence which E3 ligase is recruited by the PROTAC. For example, the linker's length and rigidity can favor the formation of a ternary complex with one E3 ligase over another, even when the E3 ligase ligand itself has some affinity for multiple ligases. The concept of "cooperativity" in ternary complex formation, where the target protein and the E3 ligase influence each other's binding to the PROTAC, can also be exploited to achieve selectivity.

Applications of E3 Ubiquitin Ligase Ligand Linker Conjugates in Chemical Biology Research

Development of Chemical Probes for Protein Function Elucidation

E3 ligase ligand-linker conjugates like SNIPER(ER)-87 serve as highly specific chemical probes to dissect the roles of individual proteins. By inducing the rapid degradation of a target protein, researchers can observe the resulting phenotypic changes and infer the protein's function.

SNIPER(ER)-87 has been instrumental in elucidating the function of ERα in breast cancer cells. It efficiently and selectively degrades ERα, with a reported half-maximal degradation concentration (DC50) of approximately 3 nM. tocris.comfrontiersin.org Mechanistic studies have revealed that SNIPER(ER)-87 preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase, to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. medchemexpress.comtocris.com This targeted degradation allows for the study of the direct consequences of ERα loss, distinct from the effects of traditional inhibitors which may have off-target effects or not fully abolish protein function. The use of SNIPER(ER)-87 has confirmed the central role of ERα in the proliferation of ERα-positive breast cancer cells. medchemexpress.com

| Compound | Target Protein | Recruited E3 Ligase | Cell Line | Degradation Efficiency (DC50) | Reference |

|---|---|---|---|---|---|

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | XIAP | MCF-7, T47D | ~3 nM | tocris.comfrontiersin.org |

Target Validation Studies through Induced Protein Degradation

The validation of a protein as a therapeutic target is a critical step in drug discovery. E3 ligase ligand-linker conjugates provide a robust method for target validation by demonstrating that the degradation of a specific protein leads to a desired therapeutic outcome.

SNIPER(ER)-87 has been effectively used to validate ERα as a therapeutic target in breast cancer. By inducing the degradation of ERα, SNIPER(ER)-87 suppresses the growth of ERα-positive breast cancer cell lines. In MCF-7 cells, it exhibits a half-maximal inhibitory concentration (IC50) for cell growth of 15.6 nM, and in T47D cells, the IC50 is 9.6 nM. medchemexpress.com These findings strongly support the therapeutic potential of targeting ERα for degradation. Furthermore, in vivo studies using mouse xenograft models of MCF-7 breast tumors have shown that administration of SNIPER(ER)-87 leads to reduced tumor growth, providing further validation of ERα as a drug target. medchemexpress.com

| Compound | Cell Line | Effect | IC50 | Reference |

|---|---|---|---|---|

| SNIPER(ER)-87 | MCF-7 | Inhibition of cell proliferation | 15.6 nM | medchemexpress.com |

| SNIPER(ER)-87 | T47D | Inhibition of cell proliferation | 9.6 nM | medchemexpress.com |

Modulation of Specific Cellular Pathways via Targeted Protein Knockdown

By selectively removing a protein from a cell, E3 ligase ligand-linker conjugates enable the detailed study of that protein's role within specific cellular pathways. This targeted knockdown can reveal the intricate connections and downstream effects of the protein of interest.

SNIPER(ER)-87-mediated degradation of ERα has been shown to effectively modulate the estrogen signaling pathway. ERα is a transcription factor that, upon binding to estrogen, regulates the expression of a wide range of genes involved in cell growth and proliferation. Treatment of ERα-positive breast cancer cells with SNIPER(ER)-87 leads to a significant reduction in ERα levels, which in turn inhibits the transcriptional activation of estrogen-responsive genes. medchemexpress.comfrontiersin.org This demonstrates the ability of this conjugate to specifically intervene in the estrogen signaling cascade. The targeted knockdown of ERα by SNIPER(ER)-87 provides a powerful tool to investigate the broader impact of disrupting this pathway on cellular physiology and disease progression.

| Compound | Target Pathway | Mechanism of Modulation | Observed Effect | Reference |

|---|---|---|---|---|

| SNIPER(ER)-87 | Estrogen Receptor Signaling | Degradation of Estrogen Receptor α (ERα) | Inhibition of ERα-dependent transcriptional activation | medchemexpress.comfrontiersin.org |

Challenges and Future Directions in the Design and Utilization of E3 Ubiquitin Ligase Ligand Linker Conjugates

Expanding the Repertoire of Druggable E3 Ubiquitin Ligases

The human proteome contains over 600 distinct E3 ubiquitin ligases, which could theoretically offer a vast toolkit for developing highly specific protein degraders. nih.gov However, the vast majority of PROTACs developed to date, including those in clinical trials, rely on just a handful of E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL). biorxiv.orgfrontiersin.org This limited repertoire presents a major bottleneck for the field.

The reliance on a few E3 ligases is primarily due to the scarcity of well-characterized, high-affinity small molecule ligands that can be incorporated into a PROTAC. nih.gov Developing new ligands for other E3 ligases is a significant challenge. biorxiv.org The ability to recruit different ligases is crucial for several reasons:

Tissue Specificity: Many E3 ligases are expressed in a tissue-specific manner. rsc.org Harnessing these ligases would allow for the development of PROTACs that only degrade their target protein in specific tissues, potentially minimizing side effects. youtube.comrsc.org

Overcoming Resistance: Cancer cells can develop resistance to PROTACs by mutating the E3 ligase the PROTAC depends on. nih.gov Having a diverse palette of E3 ligases to choose from would provide alternative therapeutic options when resistance emerges.

Altering Degradation Profiles: The choice of E3 ligase can change the degradation efficiency and even the substrate scope of a PROTAC, allowing for fine-tuning of the therapeutic effect. nih.gov

Researchers are actively working to identify and validate ligands for novel E3 ligases, such as UBR1, to broaden the applicability of targeted protein degradation. biorxiv.org

Addressing Ligand-Linker Conjugate Design Complexity for Novel PROTACs

The linker component of a PROTAC is far from being a passive spacer; it is a critical determinant of the final molecule's properties and efficacy. researchgate.net The design of the linker connecting the E3 ligase ligand to the warhead is a complex, multi-parameter optimization problem. explorationpub.com Key variables that must be considered include the linker's length, composition, rigidity, and the attachment points to the two ligands. nih.govexplorationpub.com

Linker Length: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com A linker that is too short may cause steric clashes, preventing the complex from forming, while one that is too long may not be able to effectively bring the two proteins together for ubiquitin transfer. researchgate.net

Linker Composition: The chemical makeup of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) influences the PROTAC's physicochemical properties, such as solubility and cell permeability. nih.govacs.org For instance, incorporating PEG units can increase hydrophilicity, while alkyl chains increase lipophilicity. Swapping a flexible alkyl linker for a more rigid one, or vice-versa, can dramatically alter degradation potency. nih.govmusechem.com

Attachment Points and Exit Vector: The specific atom on the E3 ligase ligand where the linker is attached (the "exit vector") has a profound impact on the orientation of the recruited E3 ligase relative to the target protein. nih.govexplorationpub.com This orientation dictates which surface lysines on the target are available for ubiquitination, thereby affecting degradation efficiency and even selectivity between similar protein isoforms. explorationpub.com

The intricate relationship between these factors means that linker design is often addressed on a case-by-case basis, requiring the synthesis and testing of extensive libraries to find the optimal combination for a given target and E3 ligase pair. researchgate.netexplorationpub.com

Development of Conjugates for Tissue-Specific or Conditional Degradation

A major goal in PROTAC development is to achieve degradation of a target protein only in diseased tissues, sparing healthy ones. nih.gov This would significantly improve the therapeutic window for many potent degraders, especially those targeting proteins essential for the function of normal cells. rsc.org Several innovative strategies are being pursued to engineer tissue-specific or conditional E3 ligase conjugates.

One primary approach leverages the differential expression of E3 ligases across various tissues. rsc.orgrsc.org By designing a PROTAC that recruits a tissue-specific E3 ligase, its degradation activity can be confined primarily to that tissue. youtube.com Another strategy involves creating "pro-PROTACs," which are inactive molecules that are metabolically converted into the active PROTAC by an enzyme that is only present in the target tissue, such as in a tumor environment. nih.gov

Other advanced designs for conditional activation include:

Photo-PROTACs: These conjugates incorporate photosensitive linkers, allowing for spatial and temporal control over protein degradation using light. nih.gov

Antibody-PROTAC Conjugates: By attaching the degrader molecule to an antibody that targets a specific cell-surface receptor, the PROTAC can be delivered selectively to cancer cells. nih.gov

Aptamer-based PROTACs: Using nucleic acid aptamers that bind to specific cell types can guide the PROTAC to its intended site of action, enhancing precision. nih.gov

These strategies represent a shift from systemically active degraders to precision-guided therapeutics designed to minimize off-tissue effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Conjugate Design

The sheer complexity of designing effective PROTACs, with the countless possible combinations of E3 ligands, linkers, and warheads, makes it an ideal challenge for artificial intelligence (AI) and machine learning (ML). researchgate.netaganitha.ai Computational approaches are becoming indispensable for accelerating the design-build-test cycle. mdpi.com

AI and ML models are being applied in several key areas:

Predicting Ternary Complex Formation: Deep learning models like AlphaFold are being used to predict the three-dimensional structures of the PROTAC-induced ternary complexes. mdpi.comresearchgate.net This structural insight helps researchers rationally design linkers that promote stable and effective complex formation. researchgate.net

Screening and de novo Design: Generative AI models can explore vast chemical spaces to design novel linkers or even entire PROTAC molecules with desired properties. researchgate.netaganitha.ai ML algorithms can be trained on existing data to predict the degradation efficiency of a potential PROTAC, allowing researchers to prioritize the most promising candidates for synthesis and reduce the need for extensive experimental screening. mdpi.com

Identifying Novel E3 Ligases: AI can analyze bioinformatics and proteomics data to identify new E3 ligases that are associated with specific diseases or expressed in particular tissues, providing new targets for ligand development.

Optimizing Physicochemical Properties: ML models can predict crucial drug-like properties such as cell permeability and bioavailability based on a PROTAC's structure, guiding the design of molecules with better pharmacokinetic profiles. acs.orgresearchgate.net

By integrating AI and ML, scientists can navigate the complex design landscape more efficiently, accelerating the discovery of the next generation of protein degraders. aganitha.ai

Q & A

Basic Research Questions

Q. What are the critical structural and functional considerations when designing E3 Ligase Ligand-linker Conjugate 87 for PROTAC applications?

- Methodological Answer : The design requires selecting an E3 ligase ligand (e.g., Thalidomide-derived cereblon ligands or VH032-based VHL ligands) and optimizing the linker's length, flexibility, and chemical composition. For example, PEG-based linkers (e.g., 2- or 3-unit PEG) balance hydrophilicity and steric effects, as seen in analogs like Thalidomide-O-PEG2-propargyl . Ligand specificity must align with the target E3 ligase (e.g., cereblon for Thalidomide derivatives) to ensure proper ubiquitination activity .

Q. How can researchers validate the binding efficiency and specificity of this compound to its target E3 ligase?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Mass spectrometry (MS) can confirm conjugate integrity and interaction with the E3 ligase . Competitive assays with known inhibitors (e.g., VH032 for VHL) validate specificity .

Q. What in vitro assays are recommended to assess the degradation efficiency of this compound?

- Methodological Answer : Employ Western blotting or immunofluorescence to measure target protein levels post-treatment. Pair with proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system (UPS) dependency. Time-course experiments establish degradation kinetics (DC50 values), as demonstrated for PROTACs like CP-10 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in degradation efficiency of this compound across different cellular models?

- Methodological Answer : Variability may arise from differences in E3 ligase expression, cell permeability, or off-target effects. Perform RNA-seq or proteomics to profile E3 ligase levels in each model . Use CRISPR knockout of the E3 ligase as a negative control. Optimize linker hydrophobicity or employ prodrug strategies to enhance cellular uptake .

Q. What strategies optimize the linker length and composition to enhance ternary complex formation and degradation kinetics?

- Methodological Answer : Systematic SAR studies comparing linkers (e.g., PEG vs. alkyl chains) and lengths (e.g., C3 vs. C6) are critical. For instance, Thalidomide-O-C6-NH2 in PROTAC dTAG-13 showed improved degradation due to extended linker flexibility . Computational modeling (e.g., molecular dynamics) predicts optimal spacing between E3 ligase and target protein .

Q. How can off-target effects of this compound be systematically identified and mitigated?

- Methodological Answer : Use global proteomics (e.g., TMT or SILAC) to identify non-target proteins degraded post-treatment. Compare results with negative controls (e.g., linker-only compounds). Introduce point mutations in the E3 ligase’s substrate-binding domain to isolate target-specific effects .

Q. What computational and experimental approaches validate the stability and pharmacokinetics of this compound in vivo?

- Methodological Answer : Perform LC-MS/MS to quantify conjugate stability in plasma or liver microsomes. Use radiolabeled conjugates for biodistribution studies. Molecular docking predicts metabolic hotspots, guiding structural modifications (e.g., PEGylation) to enhance half-life .

Data Analysis and Reproducibility

Q. How should researchers address data quality issues when integrating multi-omic datasets to study this compound mechanisms?

- Methodological Answer : Apply standardized metadata tagging (e.g., MIAME guidelines) and use tools like KNIME or Galaxy for workflow reproducibility. Cross-validate proteomics and transcriptomics data with orthogonal assays (e.g., qPCR for mRNA levels) .

Q. What frameworks ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer : Publish detailed synthetic protocols (e.g., reaction temperatures, purification gradients) and characterize intermediates via NMR and HRMS. Share raw data in repositories like Zenodo or ChEMBL, adhering to FAIR principles .

Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

| Conjugate ID | E3 Ligase Ligand | Linker Type | Key Application | Reference |

|---|---|---|---|---|

| T18826 | Thalidomide | PEG2 | PROTAC dTAG-13 | |

| T18670 | VH032 (VHL) | C5-COOH | PROTAC DT2216 | |

| T18815 | Thalidomide | C4-Amide | General PROTACs |

This table highlights structural diversity among analogs, informing design choices for Conjugate 87.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.